molecular formula C20H16FN3O4 B2933384 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358390-79-0

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2933384
CAS RN: 1358390-79-0
M. Wt: 381.363
InChI Key: ZJRIJQUTVQQRRJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-fluoro-1-methylquinolin-4(1H)-one moiety .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl group would contribute two methoxy groups to the structure, the 1,2,4-oxadiazole ring would introduce a heterocyclic ring, and the 6-fluoro-1-methylquinolin-4(1H)-one moiety would add another heterocyclic ring with a fluorine atom and a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy groups in the 3,4-dimethoxyphenyl moiety could potentially undergo demethylation reactions . The oxadiazole ring might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups and the fluorine atom could affect its polarity and solubility .

Scientific Research Applications

Antitumor Activity

Novel quinazolinone analogues, including structures related to the compound of interest, have demonstrated significant in vitro antitumor activity. Studies have shown that certain derivatives exhibit broad-spectrum antitumor effects, with some compounds being notably more potent compared to standard treatments like 5-FU. These findings underscore the potential of such compounds in cancer treatment, highlighting their efficacy against various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Ibrahim A. Al-Suwaidan et al., 2016; Yilin Fang et al., 2016).

Antibacterial Properties

Research on quinoline derivatives, including those structurally similar to the compound , has demonstrated promising antibacterial activity. Specifically, studies utilizing microwave-assisted synthesis have produced compounds with effective in vitro antibacterial properties against a range of pathogens. This suggests potential applications in developing new antibacterial agents (M. Kidwai et al., 2000).

Synthesis Methodologies

The synthesis of related compounds involves innovative methodologies that could be applicable to the compound of interest. For instance, one-pot, three-component synthesis techniques have been developed to create novel anticancer agents, indicating a versatile approach to synthesizing complex quinoline and quinazolinone derivatives. Such methodologies not only streamline the synthesis process but also open avenues for the creation of derivatives with enhanced biological activities (Yilin Fang et al., 2016).

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-24-10-14(18(25)13-9-12(21)5-6-15(13)24)20-22-19(23-28-20)11-4-7-16(26-2)17(8-11)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRIJQUTVQQRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

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